molecular formula C17H9Cl3N4O2 B12738232 Diclazuril, (S)- CAS No. 142004-16-8

Diclazuril, (S)-

カタログ番号: B12738232
CAS番号: 142004-16-8
分子量: 407.6 g/mol
InChIキー: ZSZFUDFOPOMEET-LBPRGKRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Introduction to Diclazuril, (S)-: Chemical Identity and Classification

Structural Characterization and Nomenclature

Molecular Formula and IUPAC Name

Diclazuril, (S)-, is defined by the molecular formula $$ \text{C}{17}\text{H}{9}\text{Cl}{3}\text{N}{4}\text{O}_{2} $$, with a molecular weight of 407.64 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-2-yl)phenyl]acetonitrile. This nomenclature reflects its core structure: a dichlorophenyl group linked to a triazinone ring via an acetonitrile bridge (Table 1).

Table 1: Molecular Characteristics of Diclazuril, (S)-

Property Value
Molecular formula $$ \text{C}{17}\text{H}{9}\text{Cl}{3}\text{N}{4}\text{O}_{2} $$
Molecular weight 407.64 g/mol
IUPAC name 2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-2-yl)phenyl]acetonitrile
Stereochemical Configuration and Isomerism

Diclazuril exists as a racemic mixture, comprising both (R)- and (S)-enantiomers. The chiral center arises from the acetonitrile-linked carbon atom bonded to the 4-chlorophenyl and dichlorophenyl-triazinone groups. X-ray crystallography confirms that the (S)-enantiomer adopts a specific spatial arrangement critical for binding to parasitic targets. Despite the racemic nature of commercial diclazuril, the (S)-form demonstrates superior anticoccidial activity due to its optimized interaction with mitochondrial enzymes in Eimeria spp..

Taxonomic Classification Within Anticoccidial Agents

Triazinone Derivatives: Structural Relationships

Diclazuril belongs to the triazinone class, characterized by a 1,2,4-triazin-3,5-dione core. Its structure aligns with other triazinone anticoccidials like toltrazuril and clazuril, which share the triazinone moiety but differ in substituents (Figure 1). The 2,6-dichloro-4-triazinone phenyl group in diclazuril enhances electron-withdrawing effects, stabilizing interactions with parasitic dihydroorotate dehydrogenase.

Figure 1: Structural Comparison of Triazinone Anticoccidials

  • Diclazuril : 2,6-dichloro-4-triazinone phenyl + 4-chlorophenyl acetonitrile
  • Toltrazuril : Trifluoromethylphenyl + methylsulfonyl group
  • Clazuril : Unsubstituted phenyl + trifluoromethyl group
Comparative Analysis With Benzene Acetonitrile Class Compounds

Diclazuril’s benzene acetonitrile subgroup places it among compounds like fenoxanil, which feature a nitrile-functionalized benzene ring. However, diclazuril distinctively integrates chlorine atoms at the 2,6-positions and a triazinone ring at the 4-position of the central phenyl group (Table 2). This configuration confers enhanced polarity and binding affinity compared to simpler benzene acetonitriles.

Table 2: Diclazuril vs. Benzene Acetonitrile Analogs

Compound Substituents on Phenyl Ring Additional Functional Groups
Diclazuril 2,6-dichloro, 4-triazinone Acetonitrile linkage
Fenoxanil 2,4-dichloro Ether-linked alkyl chain
Clopidol 3,5-dichloro Pyridinol ring

The triazinone and dichlorophenyl groups synergistically disrupt mitochondrial function in coccidia, a mechanism absent in non-triazinone benzene acetonitriles. This structural duality underpins diclazuril’s classification as a hybrid anticoccidial agent, bridging triazinone and nitrile-based pharmacophores.

特性

CAS番号

142004-16-8

分子式

C17H9Cl3N4O2

分子量

407.6 g/mol

IUPAC名

(2S)-2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile

InChI

InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26)/t12-/m0/s1

InChIキー

ZSZFUDFOPOMEET-LBPRGKRZSA-N

異性体SMILES

C1=CC(=CC=C1[C@H](C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl

正規SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl

製品の起源

United States

準備方法

合成経路および反応条件

ジクラズリルの合成は、通常、2,6-ジクロロ-パラ-ニトロアニリンまたは3,4,5-トリクロロニトロベンゼンを出発原料として、複数の工程を伴います。これらの化合物は、ジアゾ化、置換、還元反応を受けて、中間体を形成します。 最終生成物は、環化および環拡大反応によって得られます .

工業生産方法

ジクラズリルの工業生産には、収率を高め、コストを削減するために、合成経路を最適化する必要があります。1つの方法では、反応フラスコに亜硝酸ナトリウムと水酸化ナトリウムを使用し、続いて臭化テトラブチルアンモニウムとテトラヒドロフランを加えます。 反応混合物を次に、さまざまな温度とpH条件にさらして、最終生成物を得ます .

化学反応の分析

科学研究アプリケーション

ジクラズリルは、次のような幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Treatment of Coccidiosis in Poultry

Diclazuril is extensively used to combat coccidiosis, a parasitic disease that significantly impacts poultry health and productivity. It is effective against various species of coccidia, reducing mortality rates and improving growth performance in infected birds .

Efficacy Data:

  • Dosage: Typically administered at 1-2 mg/kg body weight.
  • Effectiveness: Studies indicate that Diclazuril can reduce oocyst shedding by over 90% in treated flocks .

Treatment of Equine Protozoal Myeloencephalitis

Diclazuril is also indicated for the treatment of EPM caused by Sarcocystis neurona. It has been shown to inhibit the production of merozoites in vitro effectively.

Clinical Findings:

  • Dosage: Administered at 1 mg/kg daily for 28 days.
  • Effectiveness: Clinical studies report over 95% inhibition of Sarcocystis neurona proliferation at concentrations as low as 1 ng/mL .

Research on Congenital Toxoplasmosis

Recent studies have begun exploring Diclazuril's potential in treating congenital toxoplasmosis. In murine models, it has shown promise in mitigating symptoms associated with maternal gastrointestinal syndrome and preventing severe outcomes from congenital infections .

Case Study 1: Efficacy in Horses

A study involving horses diagnosed with EPM demonstrated that administration of Diclazuril resulted in significant improvement in neurological function and reduction of clinical signs associated with the disease. Horses treated with Diclazuril showed marked improvement within weeks compared to untreated controls .

Case Study 2: Poultry Health Improvement

In a controlled trial with broiler chickens, Diclazuril was administered during a coccidial outbreak. Results showed a substantial decrease in mortality rates and improved weight gain compared to untreated groups, confirming its role as an effective preventative measure against coccidiosis .

Safety Profile

Diclazuril has been reported to have a favorable safety profile when used at recommended dosages. Studies indicate no significant adverse effects on hematological parameters or general health indicators in both poultry and equine subjects treated with the compound .

作用機序

類似の化合物との比較

ジクラズリルは、トルトラズリルやニカルバジンなどの他のトリアジン系抗コクシジウム薬と比較されることが多いです。これらの化合物はすべて、コクシジウム症の制御に有効ですが、ジクラズリルは、特定の用途における低毒性と高い有効性で知られています。 たとえば、トルトラズリルは、ジクラズリルと比較して、より高い用量を必要とし、作用期間が長くなっています.

類似の化合物

ジクラズリルの低毒性と高い有効性などの独自の特性は、獣医学と科学研究における貴重な化合物となっています。

類似化合物との比較

Comparative Analysis with Similar Compounds

Efficacy Against Coccidiosis

Table 1: Efficacy Comparison in Key Species
Compound Species Dose/Regimen Efficacy Outcomes Reference
(S)-Diclazuril Calves 1 mg/kg orally Higher average daily weight gain (+0.057 kg/day) vs. toltrazuril; 4.4 kg total weight advantage
Toltrazuril Lambs 5% suspension 99.23% oocyst reduction; superior to diclazuril in prepatent/therapeutic phases
Salinomycin Chickens 60 ppm in feed Comparable lesion score reduction and weight gain to diclazuril
Monensin Broilers 90–110 ppm in feed Cross-resistance observed with diclazuril-resistant Eimeria strains

Key Findings :

  • Calves : Diclazuril outperformed toltrazuril in weight gain and productivity .
  • Lambs : Toltrazuril showed higher oocyst reduction efficacy (~99% vs. ~90% for diclazuril) .
  • Poultry: Diclazuril matched ionophores (salinomycin, lasalocid) in lesion suppression and growth metrics .

Pharmacokinetics and Bioavailability

Table 2: Pharmacokinetic Properties
Compound Bioavailability Administration Route Key Metabolites/Excretion Withdrawal Period
(S)-Diclazuril 42.5% (pure) Oral feed Excreted via feces; no egg residues 0 days
Diclazuril Sodium Salt 2.5× higher than pure form Oral mucosal application Novel metabolite detected in cattle plasma N/A
Toltrazuril High Drinking water Metabolized to sulfone/sulfoxide derivatives 10–14 days

Key Findings :

  • Diclazuril’s sodium salt formulation improves bioavailability 2.5-fold in cattle .
  • Toltrazuril requires longer withdrawal periods due to active metabolites .
Table 3: Cross-Reactivity of Diclazuril Antibody (IC₅₀ = 0.952 μg/kg)
Compound Cross-Reactivity Chemical Class
Diclazuril 100% Triazine
Toltrazuril <1% Sulfonamide
Monensin <1% Ionophore
Clazuril <1% Triazine (structural analog)

Key Findings :

  • Low cross-reactivity with other coccidiostats ensures specificity in residue detection .
  • No mammalian toxicity reported for diclazuril, unlike toltrazuril (CNS effects in rodents) .

Resistance and Combination Therapies

  • Resistance Mechanisms : Mutations in Eimeria spp. target proteins (e.g., serine/threonine phosphatase) confer resistance to diclazuril and monensin .
  • Synergistic Effects: Encapsulated organic acids (EOAs) enhance diclazuril’s anticoccidial and immunogenic efficacy in poultry .

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying diclazuril residues in biological tissues?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection at 280 nm is widely used. Optimal conditions include:

  • Mobile phase : Acetonitrile and ammonium acetate (43:57 v/v) .
  • Flow rate : 1 mL/min, column temperature 40°C, injection volume 10 µL .
  • Calibration range : Linear between 50–5000 ng/mL (R² > 0.999) .
  • Validation : Specificity confirmed via chromatograms of blank, spiked, and standard samples; robustness tested under ICH guidelines (RSD <2%) .
    • Advanced Tip : For complex matrices (e.g., feed), use HPLC-MS/MS with MRM mode (LOD: 0.1 µg/kg, LOQ: 0.5 µg/kg) .

Q. What statistical approaches are recommended for comparing diclazuril efficacy across treatment groups?

  • Methodology : One-way ANOVA with post-hoc Duncan’s test (p<0.05) is standard for evaluating differences in oocyst reduction or residue levels .
  • Software : SAS (2004) or SPSS v22 for variance analysis .
  • Data Presentation : Report means ± standard error (SE) for biological replicates .

Q. How are safety thresholds (e.g., ADI) for diclazuril determined in toxicological studies?

  • Key Metrics :

  • NOEL : 3 mg/kg bw/day in mice (basis for WHO’s temporary ADI: 0–20 µg/kg bw) .
  • Toxicokinetics : Limited enteric absorption in rabbits, with plasma saturation at doses >640 mg/kg bw .
    • Protocol : Use dose-ranging studies with toxicokinetic profiling to assess systemic exposure .

Advanced Research Questions

Q. How can HPLC parameters be optimized to resolve diclazuril peaks in complex matrices?

  • Critical Adjustments :

  • Mobile phase ratio : Adjust acetonitrile:ammonium acetate to minimize co-eluting impurities .
  • Flow rate : Reduce to 0.8 mL/min if peak broadening occurs.
  • Column type : Use C18 reversed-phase columns for better retention (RT ≈7.88 min) .
    • Validation : Perform system suitability tests (RSD <2% for retention time, tailing factor) .

Q. How to address contradictions in diclazuril residue recovery rates across studies?

  • Root Causes :

  • SPE sorbent mass : Low recovery in EU methods was resolved by increasing sorbent mass during extraction .
  • Dose-dependent absorption : Nonlinear plasma concentration curves at high doses due to saturation .
    • Solutions :
  • Validate extraction protocols using spiked controls (recovery: 79–94.5%) .
  • Include toxicokinetic sampling at multiple time points to account for absorption variability .

Q. What experimental designs are effective for evaluating diclazuril combination therapies (e.g., with allicin oil)?

  • Design Framework :

  • PICOT Structure : Define population (e.g., broiler chickens), intervention (diclazuril + allicin), comparator (monotherapy), outcome (oocyst count), and time frame (e.g., 120h post-inoculation) .
  • Metrics : Measure caecal lesion scores and oocyst shedding; use Duncan’s test for post-hoc comparisons .

Q. How to investigate diclazuril’s molecular mechanism against Eimeria tenella?

  • Methods :

  • Gene expression : Use qRT-PCR to quantify microneme gene changes (e.g., EtMIC2) in merozoites .
  • Apoptosis assays : Measure mitochondrial transmembrane potential shifts via flow cytometry .
    • Model : Infect chickens with 8×10⁴ sporulated oocysts, administer 1 mg/kg diclazuril at 96–120h .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。